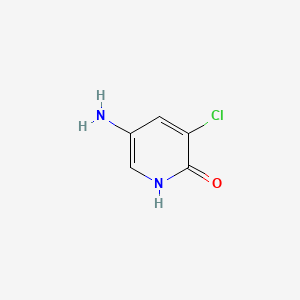

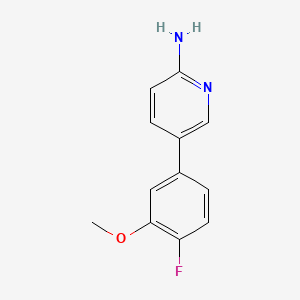

![molecular formula C7H6ClN3 B581687 4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine CAS No. 1260384-00-6](/img/structure/B581687.png)

4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

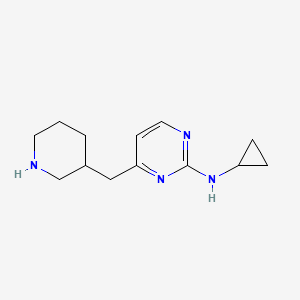

4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine is a derivative of pyrrolo[3,2-c]pyridine . It is a white to off-white powder . It is used as an intermediate in the synthesis of the drug tofacitinib, which is used to treat moderate to severe rheumatoid arthritis in adults who are intolerant or have an inadequate response to methotrexate .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to 4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine, has been reported . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . The yield of the synthesis was reported to be 65% .Molecular Structure Analysis

The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been carried out using high-resolution X-ray diffraction data . The topology of the bonding scheme within the molecule as well as of the intermolecular N–H⋯N and C–H⋯Cl hydrogen bonds has been investigated .Chemical Reactions Analysis

The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities . The topological parameters corresponding to H⋯N and H⋯Cl critical points indicate a moderately strong intermolecular N–H⋯N hydrogen bond and a weak C–H⋯Cl closed-shell interaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine include a melting point of 183-184°C . It is soluble in DMSO, ethyl acetate, and methanol .Mechanism of Action

While the specific mechanism of action for 4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine is not mentioned in the search results, it is used as an intermediate in the synthesis of the drug tofacitinib . Tofacitinib works by inhibiting Janus kinases, a group of enzymes involved in the process of inflammation and immune response .

Safety and Hazards

properties

IUPAC Name |

4-chloro-1H-pyrrolo[2,3-c]pyridin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-3-11-7(9)6-4(5)1-2-10-6/h1-3,10H,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVOSGMKLKOFGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CN=C2N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

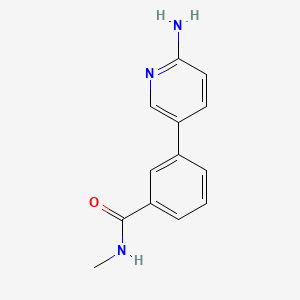

![Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B581620.png)